2-Benzyloxy-6-chloro-4-cyanopyridine
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Overview
Description
Synthesis Analysis
The synthesis of compounds like “2-Benzyloxy-6-chloro-4-cyanopyridine” often involves the use of organoboron compounds, which are highly valuable building blocks in organic synthesis . Protocols such as the Suzuki–Miyaura coupling are commonly used . This process involves the coupling of two chemically differentiated fragments with the metal catalyst .Molecular Structure Analysis
The molecular structure of “2-Benzyloxy-6-chloro-4-cyanopyridine” is represented by the InChI code: 1S/C13H9ClN2O/c1-16-11-7-12(14)15-13(8-11)17-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3 .Chemical Reactions Analysis
Organoboron compounds, which are often used in the synthesis of “2-Benzyloxy-6-chloro-4-cyanopyridine”, can be converted into a broad range of functional groups . These transformations include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .Scientific Research Applications
- Pinacol Boronic Esters : 2-Benzyloxy-6-chloro-4-cyanopyridine is a valuable building block in organic synthesis. Unlike many protocols for functionalizing deboronation of alkyl boronic esters, protodeboronation of this compound is not well-developed . Researchers have reported catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters using a radical approach. This method allows for formal anti-Markovnikov alkene hydromethylation, a transformation previously unknown. The stability of pinacol boronic esters makes them attractive for chemical transformations where the boron moiety remains in the product .
- The hydromethylation sequence involving 2-Benzyloxy-6-chloro-4-cyanopyridine has been applied to methoxy-protected (−)-Δ8-THC and cholesterol. This transformation provides a valuable route to modify alkenes with high regioselectivity .
- Recent studies have explored the photoredox-catalyzed protodeboronation of pinacol boronic esters. This method involves using thiophenol and an iridium catalyst to achieve efficient deboronation. The substrate scope includes various heteroarenes, providing useful insights for synthetic applications .
- Although not directly related to drug design, understanding the stability of boronic acids and their esters is crucial. 2-Benzyloxy-6-chloro-4-cyanopyridine, like other boronic esters, is only marginally stable in water. This property is relevant when considering boron-carriers for neutron capture therapy and drug delivery devices .
- The protodeboronation of 2-Benzyloxy-6-chloro-4-cyanopyridine has been employed in the formal total synthesis of δ-®-coniceine and indolizidine 209B. These natural products showcase the compound’s utility in complex molecule synthesis .
- The boron moiety in pinacol boronic esters can be converted into various functional groups, including oxidations, aminations, halogenations, and C–C bond formations. Researchers have harnessed these transformations for diverse synthetic applications .
Catalysis and Organic Synthesis
Hydromethylation Reactions
Photoredox Catalysis
Drug Design and Delivery
Total Synthesis of Natural Products
Functional Group Transformations
Mechanism of Action
Target of Action
It is known that this compound is used in organic synthesis, particularly in suzuki–miyaura cross-coupling reactions .
Mode of Action
In Suzuki–Miyaura cross-coupling reactions, the compound acts as an organoboron reagent . The reaction involves two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
It is known that the compound plays a role in carbon–carbon bond-forming reactions in organic synthesis . These reactions are crucial for the construction of complex organic molecules.
Result of Action
The result of the compound’s action in a Suzuki–Miyaura cross-coupling reaction is the formation of a new carbon–carbon bond . This enables the synthesis of complex organic molecules from simpler precursors.
Action Environment
The efficacy and stability of 2-Benzyloxy-6-chloro-4-cyanopyridine can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction is known to be exceptionally mild and functional group tolerant . This suggests that the compound can remain stable and effective under a variety of conditions.
Safety and Hazards
While specific safety and hazard information for “2-Benzyloxy-6-chloro-4-cyanopyridine” is not available, it’s important to note that similar compounds, such as 2-Chloro-4-cyanopyridine, are known to be toxic in contact with skin, harmful if swallowed or inhaled, and can cause skin, eye, and respiratory irritation .
properties
IUPAC Name |
2-chloro-6-phenylmethoxypyridine-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2O/c14-12-6-11(8-15)7-13(16-12)17-9-10-4-2-1-3-5-10/h1-7H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCRFOFSGAZQBFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=NC(=CC(=C2)C#N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Benzyloxy-6-chloro-4-cyanopyridine |
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